molecular formula C14H23NO4 B15335764 2-(2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrol-5-yl)acetic acid

2-(2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrol-5-yl)acetic acid

Cat. No.: B15335764
M. Wt: 269.34 g/mol
InChI Key: UOGNJGOLGSGJHF-UHFFFAOYSA-N
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Description

2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid . It has a molecular formula of C14H23NO4 and a molecular weight of 269.3367 g/mol . This compound is a derivative of cyclopentapyrrol and is characterized by its tert-butoxycarbonyl group and acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid typically involves the following steps:

    Formation of the cyclopentapyrrol core: This step involves the cyclization of a suitable precursor to form the hexahydro-1H-cyclopenta[c]pyrrol structure.

    Introduction of the tert-butoxycarbonyl group: This is achieved through the reaction of the cyclopentapyrrol core with tert-butyl chloroformate under basic conditions.

    Attachment of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid: undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid: has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]propionic acid
  • 2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]butyric acid

Uniqueness

The uniqueness of 2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid lies in its specific structural features, such as the tert-butoxycarbonyl group and the acetic acid moiety. These features confer unique chemical properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-4-9(6-12(16)17)5-11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)

InChI Key

UOGNJGOLGSGJHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)CC(=O)O

Origin of Product

United States

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